1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-412,245 involves the formation of a sulfonylurea linkage between a diaryl sulfonyl chloride and an amine. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of CP-412,245 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The purification of the compound is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
CP-412,245 primarily undergoes substitution reactions due to the presence of reactive sulfonyl and urea groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted sulfonylureas and their derivatives .
Scientific Research Applications
CP-412,245 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sulfonylurea chemistry and its reactivity.
Biology: Investigates the role of interleukin-1 beta in inflammatory pathways.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and related compounds.
Mechanism of Action
CP-412,245 exerts its effects by inhibiting the conversion of pro-interleukin-1 beta to its active form . This inhibition occurs through the blockade of the NLRP3 inflammasome pathway, which is responsible for the activation of caspase-1 and subsequent cleavage of pro-interleukin-1 beta . The compound targets the ASC oligomerization process, preventing the formation of inflammasome complexes .
Comparison with Similar Compounds
Similar Compounds
CP-424,174: Another diarylsulfonylurea compound with similar inhibitory effects on interleukin-1 beta production.
MCC950: A direct NLRP3 inhibitor with a related structure.
Glyburide: A sulfonylurea compound known for its anti-inflammatory properties.
Uniqueness
CP-412,245 is unique due to its specific inhibition of the ASC oligomerization process, which is not observed in other similar compounds . This unique mechanism makes it a valuable tool in studying the inflammasome pathway and its role in inflammatory diseases .
Properties
Molecular Formula |
C22H29ClN2O3S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea |
InChI |
InChI=1S/C22H29ClN2O3S/c1-13(2)16-8-7-9-18(10-16)29(27,28)25-22(26)24-21-19(14(3)4)11-17(23)12-20(21)15(5)6/h7-15H,1-6H3,(H2,24,25,26) |
InChI Key |
ZKEBNWAADHAYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=C2C(C)C)Cl)C(C)C |
Origin of Product |
United States |
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